molecular formula C18H26O B14380552 3-Methylidene-1-phenylundecan-1-one CAS No. 88068-37-5

3-Methylidene-1-phenylundecan-1-one

Cat. No.: B14380552
CAS No.: 88068-37-5
M. Wt: 258.4 g/mol
InChI Key: VUXJLPRKUGAQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylidene-1-phenylundecan-1-one is a phenyl-substituted aliphatic ketone featuring a methylidene group (CH₂=C) at the third carbon of an 11-carbon chain. This structural motif combines aromaticity (from the phenyl group) with unsaturated aliphatic reactivity (from the methylidene moiety), making it a compound of interest in organic synthesis and materials science. Its synthesis likely involves condensation reactions between aldehydes and alkanes, as seen in analogous systems .

Properties

CAS No.

88068-37-5

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

IUPAC Name

3-methylidene-1-phenylundecan-1-one

InChI

InChI=1S/C18H26O/c1-3-4-5-6-7-9-12-16(2)15-18(19)17-13-10-8-11-14-17/h8,10-11,13-14H,2-7,9,12,15H2,1H3

InChI Key

VUXJLPRKUGAQPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=C)CC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidene-1-phenylundecan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. For instance, benzaldehyde and acetophenone can be used as starting materials . The reaction is carried out in an alkaline ethanolic solution at room temperature, followed by purification steps such as recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methylidene-1-phenylundecan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated compounds, amines.

Scientific Research Applications

3-Methylidene-1-phenylundecan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylidene-1-phenylundecan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues include:

1-Phenylundecan-1-one : Lacks the methylidene group, reducing conjugation and reactivity.

3-Methylidene-1-phenyldecan-1-one : Shorter aliphatic chain (10 carbons), affecting solubility and melting point.

Table 1: Comparative Properties of Selected Compounds
Compound Molecular Formula Key Functional Groups Notable Properties (Inferred)
3-Methylidene-1-phenylundecan-1-one C₁₈H₂₄O Phenyl, methylidene, ketone High hydrophobicity, conjugation-enhanced reactivity
1-Phenylundecan-1-one C₁₇H₂₆O Phenyl, ketone Lower reactivity due to saturated chain
3-Methylidene-1-phenyldecan-1-one C₁₇H₂₂O Phenyl, methylidene, ketone Reduced solubility vs. undecan analogue
Compound 6 C₁₆H₁₉NO Indole, ketone, hydroxyl Hydrogen-bonding capability, polar

Spectroscopic and Analytical Data

  • IR Spectroscopy : Methylidene-containing compounds typically exhibit C=C stretching vibrations near 1618 cm⁻¹, as seen in related systems . Saturated analogues lack these peaks.
  • Elemental Analysis: Compound 6 (C₁₆H₁₉NO) shows C, H, N percentages (79.63%, 7.94%, 5.80%) , which differ significantly from the target compound due to the absence of nitrogen and longer aliphatic chains.

Crystallographic Considerations

For example:

  • SHELXL enables precise refinement of anisotropic displacement parameters, crucial for analyzing conjugated systems .
  • ORTEP for Windows visualizes molecular geometry, aiding in comparing bond lengths and angles with analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.